Predicted Physicochemical Profile vs. Unsubstituted Core
Computationally predicted logP (XLogP3) and topological polar surface area (TPSA) differentiate the target compound from the parent 8‑amino‑1‑azaspiro[4.5]decan‑2‑one (CAS 1251008-10-2). The pyridin‑4‑ylmethyl substituent increases lipophilicity while adding a basic nitrogen, altering permeability and solubility profiles relevant to CNS drug design [1].
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 49.7 Ų |
| Comparator Or Baseline | 8‑Amino‑1‑azaspiro[4.5]decan‑2‑one: XLogP3 = −0.1; TPSA = 46.2 Ų |
| Quantified Difference | Δ XLogP3 = +1.0; Δ TPSA = +3.5 Ų |
| Conditions | In silico prediction (PubChem/NCBI XLogP3 algorithm); no experimental logP measured |
Why This Matters
For CNS targets, a logP in the 1–3 range and TPSA < 90 Ų are desirable; the target compound falls into a more favorable CNS‑MPO space than its more polar parent, potentially improving passive permeability.
- [1] PubChem. Predicted properties for 8-Amino-1-azaspiro[4.5]decan-2-one (CID 53401002) and 8-Amino-1-(pyridin-4-ylmethyl)-1-azaspiro[4.5]decan-2-one (CID 53401003). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
